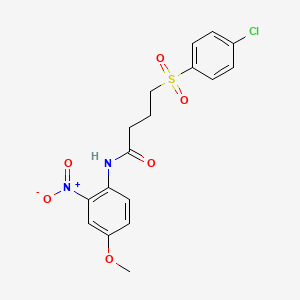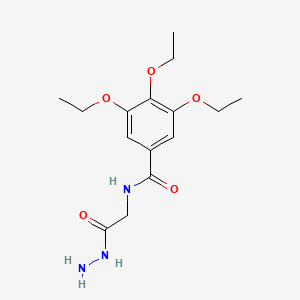
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C14H20N2O5S2 and its molecular weight is 360.44. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds often serve as the foundation for exploring scientific applications. For example, the synthesis of new diamines and their polymerization with different anhydrides to create soluble polyimides shows the importance of chemical synthesis in developing materials with specific properties such as solubility and thermal stability (Butt et al., 2005). These materials have potential applications in various industries, including electronics and coatings, due to their enhanced solubility and thermal properties.
Supramolecular Chemistry and Materials Science
Research into supramolecular chemistry and materials science has led to the development of luminescent supramolecular columnar liquid crystals. These materials, featuring the 4-aryl-1H-pyrazole unit, demonstrate the ability to self-assemble and exhibit luminescent properties, which are crucial for applications in optoelectronics and display technologies (Moyano et al., 2013).
Antimicrobial Activity of Novel Compounds
The development and evaluation of new compounds for antimicrobial activity represent a critical area of research. Novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the role of chemical synthesis in addressing global health challenges (Ghorab et al., 2017).
Photochemical and Photophysical Studies
Investigations into the photochemical and photophysical behaviors of compounds contribute to our understanding of their potential applications in fields such as photodynamic therapy and organic electronics. For instance, the study of fluorescence enhancement in certain stilbene derivatives due to N-phenyl substitutions provides insights into the design of materials with high fluorescence quantum yields, which are valuable for optical applications (Yang et al., 2002).
Hydrodesulfurization Research
Hydrodesulfurization studies, such as those focusing on the kinetics and mechanisms of alkyldibenzothiophenes over catalysts, contribute to the development of more efficient processes for removing sulfur from petroleum products, highlighting the environmental and industrial significance of chemical research (Meille et al., 1997).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)13-6-4-11(5-7-13)14(17)16(3)12-8-9-22(18,19)10-12/h4-7,12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRNVOUMSFTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)


![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)


